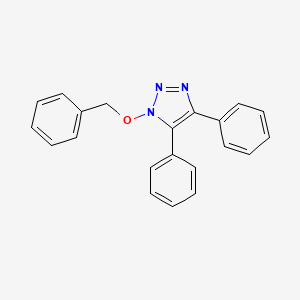
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and preparation of high-purity azides and alkynes.
Catalytic Cycloaddition: Conducting the cycloaddition reaction in reactors with efficient mixing and temperature control.
Purification: Purification of the product through crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of triazole oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Introduction of various substituents leading to functionalized triazoles.
Scientific Research Applications
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and target. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Similar structure but lacks the phenylmethoxy group.
4,5-Diphenyl-1H-1,2,3-triazole: Similar triazole core but without the phenylmethoxy substitution.
4,5-Diphenyl-1H-pyrazole: Another heterocyclic compound with a different nitrogen arrangement.
Uniqueness
4,5-Diphenyl-1-(phenylmethoxy)-1H-1,2,3-triazole is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This substitution can enhance its ability to interact with specific biological targets and improve its solubility and stability.
Properties
Molecular Formula |
C21H17N3O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4,5-diphenyl-1-phenylmethoxytriazole |
InChI |
InChI=1S/C21H17N3O/c1-4-10-17(11-5-1)16-25-24-21(19-14-8-3-9-15-19)20(22-23-24)18-12-6-2-7-13-18/h1-15H,16H2 |
InChI Key |
PWUKAGVRTLJBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















